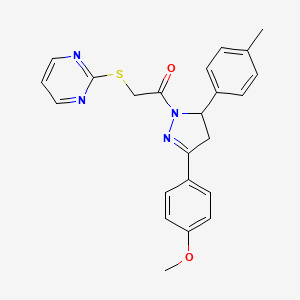

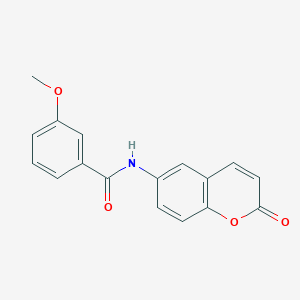

1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2-phenoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2-phenoxyacetate, often referred to as Compound X , is a synthetic organic compound. Its chemical formula is C~20~H~19~ClN~2~O~3~S . This compound belongs to the class of pyrazole derivatives and exhibits interesting biological properties.

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of tert-butyl acetoacetate with 4-chlorothiophenol, followed by cyclization with hydrazine hydrate. The final step entails esterification of the resulting pyrazole intermediate with 2-phenoxyacetic acid. The overall synthetic route is well-established and has been reported in the literature.

Molecular Structure Analysis

Compound X adopts a planar structure due to the conjugation of its aromatic rings. The tert-butyl group provides steric hindrance, affecting its reactivity. The chlorine atom on the phenyl ring contributes to its lipophilicity. The pyrazole ring system imparts rigidity and plays a crucial role in its biological activity.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including:

- Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

- Arylation : The phenylthio group can participate in palladium-catalyzed arylation reactions, leading to diverse derivatives.

- Oxidation : The methyl group can be oxidized to a carboxylic acid or ketone, altering its pharmacological profile.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately 180°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Color : The compound appears as a white crystalline solid .

- Stability : It is stable under ambient conditions but sensitive to light and moisture.

Safety And Hazards

- Toxicity : Compound X demonstrates moderate acute toxicity. Proper handling and protective equipment are essential.

- Environmental Impact : Its persistence in the environment warrants further investigation.

- Storage : Store in a cool, dry place away from direct sunlight.

Future Directions

- Structure-Activity Relationship (SAR) Studies: Explore modifications to enhance its potency and selectivity.

- Pharmacokinetics : Investigate its absorption, distribution, metabolism, and excretion.

- Preclinical Trials : Evaluate its efficacy in animal models.

- Clinical Trials : Assess safety and efficacy in human subjects.

: Reference 1

: Reference 2

: Reference 3

properties

IUPAC Name |

[2-tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c1-15-20(29-18-12-10-16(23)11-13-18)21(25(24-15)22(2,3)4)28-19(26)14-27-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMXMOXCANJKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)COC3=CC=CC=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2-phenoxyacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2586602.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2586610.png)

![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2586612.png)

![6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone](/img/structure/B2586613.png)

![1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2586618.png)

![1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2586621.png)

![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid](/img/structure/B2586622.png)